Welcome to the BenchChem Online Store!
molecular formula C12H18N2O3S B8473708 tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No. B8473708
M. Wt: 270.35 g/mol
InChI Key: HDUUVDAIWUCSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08268814B2

Procedure details

To a suspension of lithium aluminium hydride (3.986 mmol) in dry tetrahydrofuran (12 ml) was added 5-tert-butyl 2-methyl 6,7-dihydrothiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate (3.22 mmol) in tetrahydrofuran (10 ml) at 0° C. and the resulting reaction mixture was stirred at the same temperature for 1 h. It was quenched with saturated aqueous sodium sulfate solution, diluted with ethyl acetate and filtered. The filtrate was evaporated under reduced pressure to give the crude product which was used in the next step without further purification. Yield: 66%.
Quantity
3.986 mmol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
5-tert-butyl 2-methyl 6,7-dihydrothiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate
Quantity
3.22 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1[C:15]2[CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:11][C:10]=2[S:9][C:8]=1[C:23](OC)=[O:24]>O1CCCC1>[OH:24][CH2:23][C:8]1[S:9][C:10]2[CH2:11][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:13][CH2:14][C:15]=2[N:7]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
3.986 mmol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
5-tert-butyl 2-methyl 6,7-dihydrothiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate
Quantity
3.22 mmol
Type
reactant
Smiles
N1=C(SC=2CN(CCC21)C(=O)OC(C)(C)C)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred at the same temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
It was quenched with saturated aqueous sodium sulfate solution
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1SC=2CN(CCC2N1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.